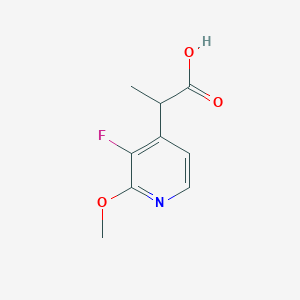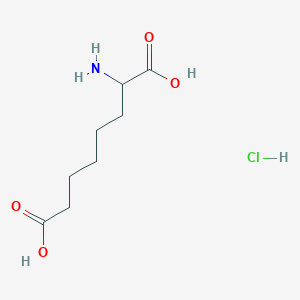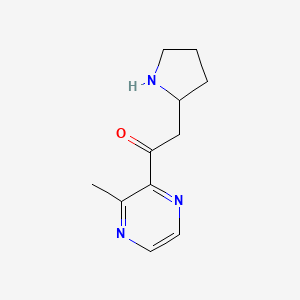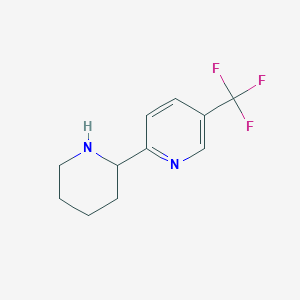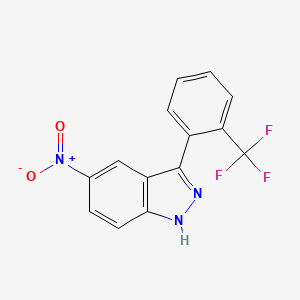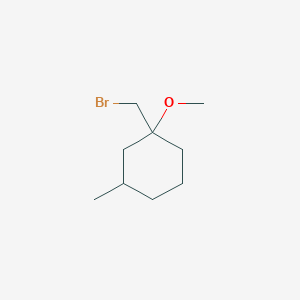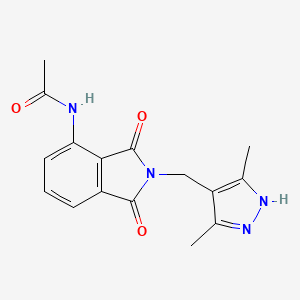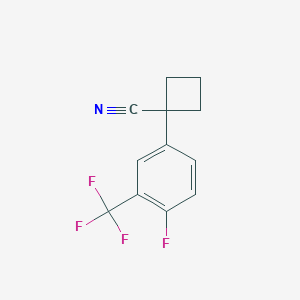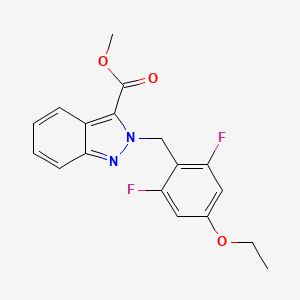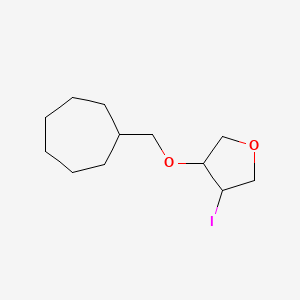
1-Chloro-3,4-dibromo-2,5-difluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3,4-dibromo-2,5-difluorobenzene is an aromatic compound characterized by the presence of chlorine, bromine, and fluorine atoms attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-3,4-dibromo-2,5-difluorobenzene can be synthesized through a multi-step process involving halogenation reactions. One common method involves the following steps:
Fluorination: Starting with a benzene derivative, selective fluorination is carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce fluorine atoms at the desired positions.
Bromination: The fluorinated intermediate is then subjected to bromination using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3) to introduce bromine atoms.
Chlorination: Finally, chlorination is performed using chlorine gas (Cl2) or thionyl chloride (SOCl2) to introduce the chlorine atom at the specified position.
Industrial Production Methods
Industrial production of this compound typically involves similar halogenation steps but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-3,4-dibromo-2,5-difluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (chlorine, bromine, and fluorine) can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, facilitated by the electron-withdrawing effects of the halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced using reagents like potassium permanganate (KMnO4) or lithium aluminum hydride (LiAlH4), respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) at elevated temperatures.
Electrophilic Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation, often in the presence of a catalyst.
Oxidation and Reduction: Oxidizing agents like KMnO4 in acidic or basic medium; reducing agents like LiAlH4 in anhydrous ether.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine might yield an amino-substituted benzene derivative, while oxidation could produce a carboxylic acid derivative.
Applications De Recherche Scientifique
1-Chloro-3,4-dibromo-2,5-difluorobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: Employed in the design and fabrication of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.
Medicinal Chemistry: Investigated for its potential biological activity and as a building block for drug discovery.
Chemical Biology: Utilized in the study of enzyme mechanisms and protein-ligand interactions, given its ability to interact with biological macromolecules.
Mécanisme D'action
The mechanism by which 1-chloro-3,4-dibromo-2,5-difluorobenzene exerts its effects depends on the specific application:
In Organic Reactions: The halogen atoms act as leaving groups in nucleophilic substitution reactions, facilitating the formation of new carbon-heteroatom bonds.
In Biological Systems: The compound may interact with enzymes or receptors, potentially inhibiting or modulating their activity through covalent or non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-2,4-dibromo-3,5-difluorobenzene
- 1-Chloro-3,5-dibromo-2,4-difluorobenzene
- 1-Chloro-2,5-dibromo-3,4-difluorobenzene
Uniqueness
1-Chloro-3,4-dibromo-2,5-difluorobenzene is unique due to its specific substitution pattern, which influences its reactivity and physical properties. The presence of multiple halogen atoms in distinct positions on the benzene ring provides a unique electronic environment, making it a valuable compound for various chemical transformations and applications.
This detailed overview of this compound highlights its significance in both academic research and industrial applications
Propriétés
Formule moléculaire |
C6HBr2ClF2 |
|---|---|
Poids moléculaire |
306.33 g/mol |
Nom IUPAC |
3,4-dibromo-1-chloro-2,5-difluorobenzene |
InChI |
InChI=1S/C6HBr2ClF2/c7-4-3(10)1-2(9)6(11)5(4)8/h1H |
Clé InChI |
BMGADNCJESAMHV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Cl)F)Br)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)acetate](/img/structure/B13090303.png)
![(4'S)-6-Bromo-1'-(tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B13090306.png)
